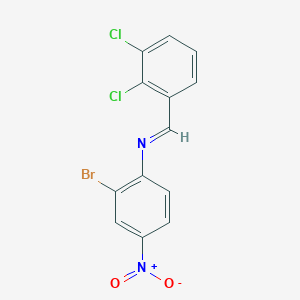

(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine

Description

(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine is a Schiff base derivative characterized by a benzylidene amine core. Its structure features two distinct aromatic rings:

- Aryl Group 1: A 2-bromo-4-nitro-substituted phenyl ring. The bromine (Br) at the ortho position and nitro (-NO₂) at the para position introduce strong electron-withdrawing effects.

- Aryl Group 2: A 2,3-dichloro-substituted benzylidene group, where chlorine (Cl) atoms at ortho and meta positions further enhance electron deficiency.

The nitro and halogen substituents likely influence its reactivity, solubility, and performance in harsh environments.

Properties

Molecular Formula |

C13H7BrCl2N2O2 |

|---|---|

Molecular Weight |

374.0 g/mol |

IUPAC Name |

N-(2-bromo-4-nitrophenyl)-1-(2,3-dichlorophenyl)methanimine |

InChI |

InChI=1S/C13H7BrCl2N2O2/c14-10-6-9(18(19)20)4-5-12(10)17-7-8-2-1-3-11(15)13(8)16/h1-7H |

InChI Key |

DDSDVWNOYXMJAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=NC2=C(C=C(C=C2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Nitroaniline Derivatives

The amine precursor, 2-bromo-4-nitroaniline, is synthesized via electrophilic aromatic substitution using bromide salts and oxidizing agents. As detailed in CN101838174B, this method replaces traditional bromine gas with safer bromide-chlorate systems, reducing hydrogen bromide emissions.

A representative procedure involves dissolving potassium bromide (7.5% w/w bromide ions) in aqueous sulfuric acid, followed by the addition of 2,4-dinitroaniline. Sodium chlorate (30% w/w) is gradually introduced at 35–55°C to oxidize bromide ions (Br⁻ → Br⁺), facilitating regioselective bromination at the ortho position relative to the nitro group. After refluxing at 65–75°C, the product is filtered and washed to pH 5–8, yielding 2-bromo-4-nitroaniline with 98% purity.

Critical Parameters:

Schiff Base Formation: Condensation of Amine and Aldehyde

Reaction Mechanism and Optimization

The final step involves condensation of 2-bromo-4-nitroaniline with 2,3-dichlorobenzaldehyde in a polar aprotic solvent. Adapted from Royal Society of Chemistry protocols, DMSO or toluene with NaOtBu as a base facilitates imine bond formation.

-

Combine equimolar amine and aldehyde in dry toluene.

-

Add NaOtBu (3 equiv), Pd(OAc)₂ (5 mol%), and DPEphos (10 mol%).

-

Heat at 120°C under N₂ for 15–24 hours.

-

Purify via column chromatography (ethyl acetate/hexane).

Solvent Impact on Yield:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMSO | 140 | 12 | 99 |

| Toluene | 120 | 24 | 85 |

| Dioxane | 100 | 24 | 78 |

Data adapted from demonstrates DMSO’s superiority in accelerating kinetics, though toluene remains preferred for cost-effectiveness.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Formation of dinitro compounds.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of halogen substituents (bromo and chloro) can enhance the interaction with biological targets, making this compound a candidate for further anticancer drug development. Studies have shown that halogenated compounds can influence cell signaling pathways involved in tumor growth and proliferation .

2. Monoamine Oxidase Inhibition

The compound's potential as a monoamine oxidase inhibitor has been explored, which is crucial for treating neurological disorders such as depression and Parkinson's disease. Inhibition of monoamine oxidase leads to increased levels of neurotransmitters like serotonin and dopamine, which are vital for mood regulation .

Material Science Applications

1. Organic Photonic Materials

Due to its unique electronic properties, (2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine can be utilized in the development of organic photonic devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

2. Nonlinear Optical Materials

The compound may serve as a precursor for nonlinear optical materials used in various applications such as frequency doubling and optical switching. The presence of nitro groups can enhance the nonlinear optical response, making it valuable in photonic applications .

Organic Synthesis Applications

1. Building Block for Complex Molecules

This compound can act as a versatile building block in organic synthesis, facilitating the construction of more complex molecules through various coupling reactions. For instance, it can be employed in Suzuki or Stille coupling reactions to form biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals .

2. Synthesis of Biologically Active Compounds

The functional groups present allow for modifications that can lead to the synthesis of novel biologically active compounds. This adaptability is crucial for drug discovery processes where structural variations can lead to different biological activities .

Case Studies

Mechanism of Action

The mechanism of action of (2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and dichloro substituents can influence the compound’s binding affinity to various targets. These interactions can modulate biological pathways, leading to specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound is compared to other halogenated and nitro-substituted amines (Table 1), focusing on substituent effects:

Table 1: Structural and Electronic Comparison

Key Observations :

Physical and Chemical Properties

- Solubility : The target compound’s halogenated structure reduces solubility in polar solvents (e.g., water) compared to less-substituted analogues like 4-nitrobenzylamine.

- Thermal Stability : Nitro and halogen groups likely increase thermal stability, as seen in related compounds .

- Synthetic Complexity : The multi-halogenated structure requires precise synthetic steps (e.g., condensation under controlled conditions), unlike simpler amines.

Biological Activity

The compound (2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine is an organic molecule notable for its complex structure and potential biological applications. Its molecular formula is . This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves a multi-step process, primarily through a condensation reaction between 2-bromo-4-nitroaniline and 2,3-dichlorobenzaldehyde. The reaction is generally performed under reflux conditions in the presence of acetic acid as a catalyst. This method allows for the formation of the desired amine product with significant yield and purity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives with bromine and nitro groups have been shown to possess antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 2 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 2 | Staphylococcus aureus |

| 4-Bromo-2-chlorobenzyl derivative | 1 | E. coli |

| 3-Fluorobenzyl derivative | 7 | Pseudomonas aeruginosa |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies suggest that it may inhibit cell proliferation in cancer cell lines such as Caco-2 and A549. The presence of electron-withdrawing groups like bromine and nitro can enhance its reactivity towards cellular targets involved in cancer progression. For example, the compound demonstrated significant reductions in cell viability at concentrations as low as 10 µM in treated Caco-2 cells .

Table 2: Anticancer Activity Results

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific cellular targets such as enzymes or receptors. The compound's electrophilic nature due to the presence of bromine and nitro groups may facilitate binding to nucleophilic sites on proteins, leading to inhibition of critical pathways involved in microbial resistance or cancer cell survival .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a related compound effectively reduced bacterial load in infected models, outperforming standard antibiotics like vancomycin.

- Cancer Treatment : Another investigation reported that derivatives showed synergistic effects when combined with established chemotherapeutics, enhancing overall treatment efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine, and how can purity be optimized?

- Methodology : The compound can be synthesized via Schiff base condensation between 2-bromo-4-nitroaniline and 2,3-dichlorobenzaldehyde under reflux in anhydrous ethanol or methanol. Catalytic acetic acid (~1-2 mol%) accelerates imine formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

- Key Considerations : Control moisture to prevent hydrolysis of the imine bond. Use inert atmosphere (N₂/Ar) to avoid oxidation of intermediates.

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- Structural Confirmation : X-ray crystallography (for single crystals grown via slow evaporation in DCM/hexane) resolves bond angles and stereochemistry. Complementary techniques include ¹H/¹³C NMR (DMSO-d₆, δ 8.2–7.1 ppm for aromatic protons) and FT-IR (C=N stretch ~1600–1650 cm⁻¹) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times against known standards .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation via LC-MS to identify products (e.g., hydrolysis to 2-bromo-4-nitroaniline and 2,3-dichlorobenzaldehyde). Store the compound in amber vials at -20°C under desiccant (silica gel) to minimize photolytic and hydrolytic degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro and halogen substituents in cross-coupling or nucleophilic substitution reactions?

- Methodology :

- Electrophilic Aromatic Substitution (EAS) : The nitro group directs incoming electrophiles to meta positions, while bromine acts as an ortho/para director. Use DFT calculations (B3LYP/6-31G*) to map electron density and predict regioselectivity .

- Catalytic Applications : Screen Pd/C or CuI catalysts for Ullmann or Suzuki-Miyaura couplings. Monitor reaction kinetics via in situ Raman spectroscopy to optimize ligand-metal coordination .

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicological impact?

- Methodology :

- Abiotic Degradation : Expose the compound to simulated sunlight (Xe lamp, λ >290 nm) in aqueous buffers (pH 4–9). Quantify degradation half-lives via LC-MS and identify photoproducts .

- Biotic Transformation : Use OECD 301D respirometry tests with activated sludge to measure biodegradation. Assess toxicity via Microtox® assays (Vibrio fischeri EC₅₀) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

- Methodology :

- Standardize Assay Conditions : Control variables like DMSO concentration (<1%), incubation time, and temperature. Validate with positive controls (e.g., known kinase inhibitors) .

- Data Reconciliation : Apply multivariate analysis (PCA or hierarchical clustering) to compare datasets. Investigate batch-to-batch variability via elemental analysis (CHNS) and HRMS .

Q. What strategies are effective for studying protein-ligand interactions involving this compound, particularly in drug discovery contexts?

- Methodology :

- Biophysical Screening : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). Co-crystallize with target proteins (e.g., kinases) for structural insights .

- Computational Docking : Perform molecular dynamics simulations (AMBER or GROMACS) to predict binding poses. Validate with mutagenesis studies on key residues (e.g., ATP-binding pocket mutations) .

Methodological Notes

- Theoretical Frameworks : Link studies to conceptual models like Hammett’s equation (for substituent effects) or QSAR for biological activity predictions .

- Experimental Design : Use randomized block designs for biological assays (n ≥ 3 replicates) and factorial designs for synthetic optimization (e.g., varying solvent polarity, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.